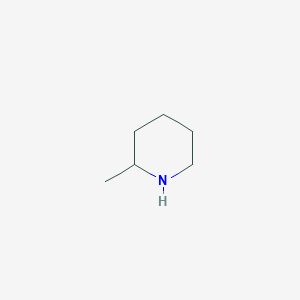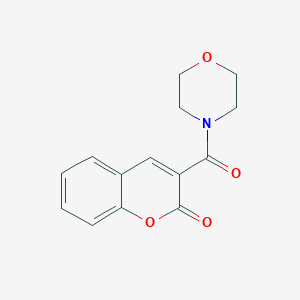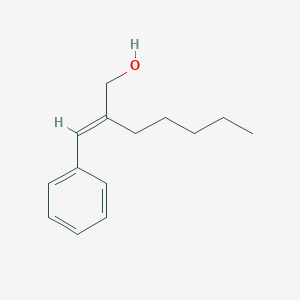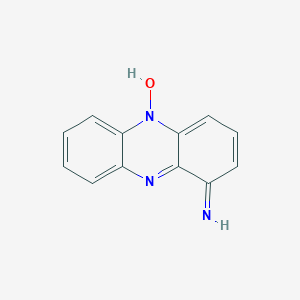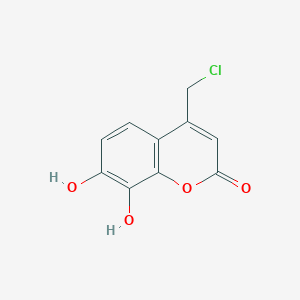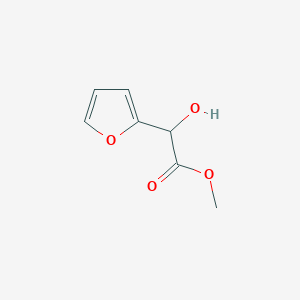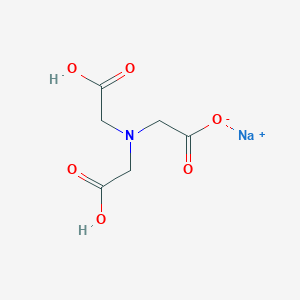
2-Fluoropalmitic acid
Overview
Description
2-Fluoropalmitic acid is a fluorinated analog of palmitic acid, with the molecular formula C16H31FO2. This compound has garnered interest due to its unique biochemical properties, particularly in the study of fatty acid metabolism and enzyme specificity .
Mechanism of Action
Target of Action
The primary target of 2-Fluoropalmitic acid is acyl-CoA synthetase . This enzyme plays a crucial role in lipid metabolism, where it catalyzes the formation of acyl-CoA from fatty acids, ATP, and CoA. By inhibiting acyl-CoA synthetase, this compound disrupts normal lipid metabolism.
Mode of Action
This compound functions as an acyl-CoA synthetase inhibitor . It interacts with its target, acyl-CoA synthetase, and inhibits its activity. This inhibition disrupts the normal process of lipid metabolism, leading to changes in the cellular lipid profile.
Biochemical Pathways
The inhibition of acyl-CoA synthetase by this compound affects the lipid metabolism pathway . Acyl-CoA synthetase is crucial for the conversion of fatty acids into their corresponding acyl-CoA derivatives, a key step in lipid metabolism. Therefore, the inhibition of this enzyme disrupts the normal flow of this pathway, leading to downstream effects such as changes in the cellular lipid profile.
Result of Action
This compound has been shown to have significant effects on glioma stem cells (GSCs). It suppresses the viability and stem-like phenotype of GSCs . Furthermore, it inhibits the proliferation and invasion of glioma cell lines . These effects suggest that this compound could be a potential therapeutic agent against glioblastoma.
Biochemical Analysis
Biochemical Properties
2-Fluoropalmitic acid functions as an acyl-CoA synthetase inhibitor . Biochemists use this compound to probe the specificity and mechanism of these enzymes .
Cellular Effects
This compound acts as a potential anti-glioma agent . It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) . Furthermore, this compound inhibits the proliferation and invasion of glioma cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an inhibitor of palmityl-CoA biosynthesis . This results in the blockade of protein palmitoylation . The presence of the fluorine atom can influence the biophysical properties of lipid bilayers .
Temporal Effects in Laboratory Settings
It is known that the compound is used in metabolic labeling studies to trace the incorporation of fatty acids into complex lipids and to examine the alteration of lipid dynamics within cellular membranes .
Dosage Effects in Animal Models
As an acyl-CoA synthetase inhibitor, it is expected that the compound would have significant effects on lipid metabolism in these models .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid synthesis . It interacts with enzymes such as fatty acid synthase and elongases .
Transport and Distribution
Given its role in fatty acid metabolism, it is likely that it interacts with various transporters and binding proteins involved in these processes .
Subcellular Localization
The subcellular localization of this compound is another area of active investigation. As a fatty acid analog, it is expected to be found in locations where fatty acids are typically metabolized, such as the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoropalmitic acid can be synthesized through the fluorination of palmitic acid. The introduction of a fluorine atom into the palmitic acid molecule can be achieved using various fluorinating agents under controlled conditions. The reaction typically involves the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents in an organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropalmitic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated fatty acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include fluorinated fatty acid derivatives, fluorinated alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoropalmitic acid has several scientific research applications:
Chemistry: It is used to study the effects of fluorine substitution on fatty acid properties and reactivity.
Biology: The compound is utilized in research on fatty acid metabolism and enzyme specificity.
Medicine: This compound has shown potential as an anti-glioma agent, inhibiting the viability and stem-like characteristics of glioma stem cells and hindering the proliferation and invasion of glioma cell lines
Comparison with Similar Compounds
Similar Compounds
Palmitic acid: The non-fluorinated analog of 2-fluoropalmitic acid.
2-Fluorohexadecanoic acid: Another fluorinated fatty acid with similar properties.
Fluorinated fatty acids: A broader category of compounds with fluorine substitutions at various positions.
Uniqueness
This compound is unique due to its specific fluorine substitution at the second carbon position, which significantly alters its biochemical properties and interactions with enzymes compared to its non-fluorinated analogs. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-fluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIJJOLCNCSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347659 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-94-8 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16518-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-Fluoropalmitic acid against glioblastoma?
A1: While the exact mechanism is still under investigation, research suggests that this compound exerts its anti-glioma effects through multiple pathways.
- Acyl-CoA Synthetase Inhibition: this compound acts as an acyl-CoA synthetase inhibitor. [] Acyl-CoA synthetases are essential for fatty acid metabolism, and their inhibition can disrupt lipid synthesis and signaling pathways crucial for tumor cell growth and survival.
- Suppression of Stem-like Phenotype: this compound has been shown to suppress the stem-like phenotype of glioblastoma stem cells (GSCs). [] GSCs are thought to contribute to tumor initiation, growth, and recurrence, making them an important target for therapy. The compound reduces the expression of stemness markers like CD133 and SOX-2. []
- Inhibition of Proliferation and Invasion: Studies demonstrate that this compound inhibits the proliferation and invasion of glioblastoma cell lines. [, ] This effect is attributed to the downregulation of proteins involved in cell cycle progression and the suppression of matrix metalloproteinase-2 (MMP-2) activity, which plays a role in tumor invasion. [, ]
- Synergistic Effect with Temozolomide: Importantly, this compound enhances the efficacy of temozolomide (TMZ), the current standard chemotherapy drug for glioblastoma. [, ] This synergistic effect is potentially linked to the increased methylation of the MGMT promoter observed with this compound treatment. [] MGMT is a DNA repair enzyme, and its methylation is associated with increased sensitivity to TMZ.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B94952.png)
